molecular formula C18H29NO8S B13402560 Boc-Hse-OEt.TsOH

Boc-Hse-OEt.TsOH

Cat. No.: B13402560
M. Wt: 419.5 g/mol
InChI Key: SHABNBLSPYLCDS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is a derivative of homoserine, an amino acid, and is often used as a building block in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate typically involves the protection of the amino group of L-homoserine with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxyl group with ethanol. The resulting compound is then treated with tosyl chloride to form the tosylate ester. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves the formation of a reactive intermediate through the displacement of the tosylate group by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is unique due to its excellent leaving group properties, which make it highly reactive in nucleophilic substitution reactions. This reactivity makes it a valuable tool in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C18H29NO8S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H21NO5.C7H8O3S/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h8,13H,5-7H2,1-4H3,(H,12,15);2-5H,1H3,(H,8,9,10)/t8-;/m0./s1

InChI Key

SHABNBLSPYLCDS-QRPNPIFTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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